1-(Dichloromethyl)-2-(trichloromethyl)benzene
Description
1-(Dichloromethyl)-2-(trichloromethyl)benzene (CAS: 258-833-2; EINECS: 220-373-5) is a polychlorinated aromatic compound with the molecular formula C₈H₅Cl₅ . Its structure features a benzene ring substituted with both dichloromethyl (–CHCl₂) and trichloromethyl (–CCl₃) groups at the 1- and 2-positions, respectively. This arrangement confers high electron-withdrawing character, influencing its reactivity and stability.
The compound’s applications remain underexplored in the literature, but structurally related haloaromatics are used in polymer treatment (e.g., modifying synthetic polyester fibers) and as intermediates in agrochemical or pharmaceutical synthesis .
Properties
IUPAC Name |
1-(dichloromethyl)-2-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMNSLMVCBBGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181836 | |
| Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
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Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-57-3 | |
| Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2741-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
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| Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
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| Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
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| Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
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| Record name | 1-(dichloromethyl)-2-(trichloromethyl)benzene | |
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| Record name | 1-(Dichloromethyl)-2-(trichloromethyl)benzene | |
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Preparation Methods
Photochlorination of Arene Precursors
A primary method for preparing trichloromethyl-substituted benzenes, including derivatives like 1-(dichloromethyl)-2-(trichloromethyl)benzene, is photochlorination of suitable arene compounds. This method involves:
- Stepwise chlorination under UV light to introduce trichloromethyl groups onto the aromatic ring.
- Use of molecular distillation techniques (thin film distillation, rectification) to purify the chlorinated products.
- Collection of distillates containing the desired trichloromethyl-substituted benzene derivatives, optionally followed by further purification to isolate compounds such as bis(trichloromethyl)benzene analogs.
This approach allows controlled substitution patterns by adjusting reaction conditions and purification steps, yielding high-purity chloromethylated benzenes.
Halogen Exchange and Catalytic Chlorination in Autoclave
Another sophisticated method involves catalytic halogen exchange reactions under pressure:
- Starting from precursors like 4-trichloromethyl-benzotrichloride, the compound is subjected to fluorination or chlorination in the presence of catalysts such as antimony pentachloride.
- The reaction is conducted in an autoclave with controlled temperature (e.g., 60-100 °C) and pressure (up to 25 bars), often under hydrogen chloride or nitrogen atmosphere.
- After reaction completion, the mixture is cooled, pressure released, and the catalyst is hydrolyzed and removed by filtration.
- The organic phase is washed with dilute hydrochloric acid and water, then dried.
- Final purification is achieved by fractional distillation under reduced pressure to isolate the desired chloromethylbenzene derivatives.
This method produces mixtures containing various chlorinated and fluorinated benzene derivatives, including this compound, with yields depending on reaction parameters and catalyst efficiency.
Dichlorination of Methyl(aryl) Sulfoxides and Sulfonium Salt Intermediates
Recent research introduces a novel synthetic route involving dichlorination of methyl(aryl) sulfoxides to form dichloromethyl(diaryl) sulfonium salts, which serve as intermediates for generating dichloromethyl-substituted benzenes:
- Methyl(aryl) sulfoxides are treated with N-chlorosuccinimide at room temperature to yield dichlorinated sulfonium salts.
- These salts are stable, air- and moisture-resistant solids that can be isolated and stored.
- The sulfonium salts undergo further reactions, such as interrupted Pummerer reactions with nucleophilic arenes, leading to the formation of dichloromethyl-substituted aromatic compounds.
- This method allows for mild reaction conditions and high selectivity, expanding the scope of chloromethylbenzene derivatives accessible synthetically.
While this method is more focused on generating dichloromethyl functionalities, it provides a complementary approach to classical chlorination methods.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Photochlorination of Aromatic Precursors | UV light, chlorine gas, molecular distillation | High purity, selective trichloromethylation | Requires UV setup, multi-step purification |
| Catalytic Halogen Exchange in Autoclave | Antimony pentachloride catalyst, HCl pressure, 60-100 °C | Controlled substitution, scalable | High pressure equipment needed, catalyst handling |
| Dichlorination of Methyl(aryl) Sulfoxides | N-chlorosuccinimide, sulfonium salt intermediates | Mild conditions, stable intermediates | More complex intermediate synthesis |
Research Findings and Analysis
- The photochlorination method is well-established for introducing trichloromethyl groups on benzene rings, often yielding bis(trichloromethyl)benzene derivatives that can be further transformed.
- The autoclave catalytic halogen exchange method allows fine-tuning of halogen substitution patterns, including dichloromethyl and trichloromethyl groups, with yields around 60-70% for related compounds.
- The dichloromethyl(diaryl) sulfonium salt route represents a modern synthetic strategy enabling access to dichloromethyl-substituted benzenes under mild and scalable conditions, with potential for diverse functionalization.
- Purification techniques such as fractional distillation under reduced pressure and molecular distillation are critical for isolating the target compound with high purity due to the close boiling points of chlorinated aromatic derivatives.
Physicochemical Data Relevant to Preparation and Purification
| Property | Value |
|---|---|
| Molecular Formula | C8H5Cl5 |
| Molecular Weight | 278.39 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 310.2 ± 37.0 °C at 760 mmHg |
| Flash Point | 142.1 ± 23.9 °C |
These properties influence the choice of reaction conditions and purification techniques such as distillation temperatures and solvent selection.
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethyl)-2-(trichloromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other less oxidized forms.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce methyl-substituted benzene derivatives .
Scientific Research Applications
1-(Dichloromethyl)-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Dichloromethyl)-2-(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl groups can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to changes in the activity of enzymes or the function of receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Chloro-2-(dichloromethyl)benzene (CAS 88-66-4)
- Structure : Benzene ring with –Cl at position 1 and –CHCl₂ at position 2.
- Properties : Molecular weight 195.47 g/mol, density 1.381 g/cm³, boiling point 225–232°C .
- Applications : Used in treating synthetic polyester fibers, highlighting its role as a functional modifier .
- Key Difference : Lacks the –CCl₃ group, reducing its electron-withdrawing effects compared to the target compound.
1-Chloro-4-(trichloromethyl)benzene (CAS 2039-85-2)
- Structure : –Cl at position 1 and –CCl₃ at position 3.
- Properties : Molecular formula C₇H₄Cl₄; Henry’s Law constant data suggest moderate volatility .
Nitro- and Fluoro-Substituted Derivatives
1-(Dichloromethyl)-2-nitrobenzene (CAS 3284-77-3)
3-Fluoro-1-(dichloromethyl)benzene (CAS 402-64-2)
- Structure : –F at position 3 and –CHCl₂ at position 1.
Complex Polychlorinated Analogues
2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene (CAS 214774-60-4)
- Structure : Multiple substituents (–Cl, –F, –CHCl₂, –CCl₃) create steric hindrance.
- Properties : Higher molecular complexity (C₇H₃Cl₅F) may reduce thermal stability compared to simpler derivatives .
Environmental and Toxicological Profiles
Benzal Chloride (Dichloromethylbenzene; CAS 98-87-3)
- Toxicity: Classified by IARC as Group 2A (probable carcinogen) due to metabolite reactivity .
- Key Difference : The target compound’s additional –CCl₃ group may exacerbate persistence and bioaccumulation risks.
DDT Analogues (e.g., 1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene)
- Environmental Impact: Known for environmental persistence and endocrine disruption .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Toxicity and Regulatory Status
Biological Activity
1-(Dichloromethyl)-2-(trichloromethyl)benzene, commonly referred to as hexachloroparaxylene (CAS Number: 68-36-0), is a chlorinated aromatic compound with significant biological activity. Its chemical structure, which includes multiple chlorine atoms, contributes to its reactivity and potential toxicity. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, toxicity profiles, and relevant case studies.
- Molecular Formula : C₈H₄Cl₆
- Molecular Weight : 312.84 g/mol
- Density : 1.628 g/cm³
- Boiling Point : 312 °C
- Melting Point : 106-110 °C
- Flash Point : 153 °C
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to its toxicity and potential carcinogenic effects. Studies have shown that compounds with similar chlorinated structures can affect cellular processes and contribute to various health issues.
Toxicity and Carcinogenicity
Research indicates that chlorinated compounds are often associated with toxicological effects, including:
Study on Swine Fascioliasis
A notable study involving hexachloroparaxylene investigated its application in treating fascioliasis in swine. The findings suggested that the compound could be effective in managing this parasitic infection, although the exact mechanism of action remains unclear .
Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the effects of hexachloroparaxylene on mammalian cells. The study indicated significant cytotoxicity at elevated concentrations, suggesting a dose-dependent relationship between exposure levels and cellular viability .
The biological activity of this compound may involve:
- Interference with Cellular Signaling Pathways : Chlorinated compounds can disrupt normal signaling pathways, leading to altered cell function and potential apoptosis.
- Reactive Metabolite Formation : Upon metabolism, the compound may generate reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, potentially leading to mutagenesis.
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | C₈H₄Cl₆ |
| Molecular Weight | 312.84 g/mol |
| Density | 1.628 g/cm³ |
| Boiling Point | 312 °C |
| Melting Point | 106-110 °C |
| Flash Point | 153 °C |
| Acute Toxicity | Corrosive |
| Carcinogenic Potential | Possible due to structural similarity to known carcinogens |
Q & A
Q. What are the primary synthetic routes for 1-(Dichloromethyl)-2-(trichloromethyl)benzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS) reactions. A common approach involves chlorination of toluene derivatives using reagents like Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) in anhydrous conditions. For example, dichloromethyl groups can be introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst . Optimization includes:
Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?
- Methodological Answer : Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Absence of aromatic protons (due to chlorine substitution) and signals for dichloromethyl (δ 5.8–6.2 ppm) and trichloromethyl (δ 4.9–5.3 ppm) groups .
- ¹³C NMR : Peaks at ~70 ppm (CCl₂) and ~85 ppm (CCl₃) confirm substituents .
- Mass spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 228 (C₇H₄Cl₅⁺) with fragmentation patterns showing loss of Cl⁻ (m/z 193, 158) .
- X-ray crystallography : Resolves steric effects between substituents on the benzene ring .
Q. What are the common reactivity patterns of this compound in substitution and elimination reactions?
- Methodological Answer :
- Nucleophilic substitution : The trichloromethyl group is more reactive than dichloromethyl due to higher electrophilicity. Reactions with NaOH (aqueous) yield 2-(trichloromethyl)phenol, while alcoholic KOH promotes elimination to form chlorinated alkenes .
- Reduction : LiAlH₄ reduces trichloromethyl to CH₃, but dichloromethyl remains intact, producing 1-(dichloromethyl)-2-methylbenzene .
- Oxidation : KMnO₄/H₂SO₄ oxidizes dichloromethyl to COOH, forming 2-(trichloromethyl)benzoic acid .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?
- Methodological Answer :
- Steric effects : The trichloromethyl group at the ortho position hinders electrophilic attack at C₁ and C₃. Meta-directing effects dominate, favoring reactions at C₄ or C₅ .
- Electronic effects : The electron-withdrawing Cl groups deactivate the ring, slowing EAS. Computational studies (DFT) show localized positive charge at C₄, making it susceptible to nucleophilic attack .
- Experimental validation : Competitive reactions with HNO₃/H₂SO₄ show nitration occurs predominantly at C₄ (70% yield) .
Q. What strategies can resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?
- Methodological Answer :
- Data reconciliation : Compare experimental methods (e.g., differential scanning calorimetry vs. distillation). For example, reported boiling points range from 225–232°C ; discrepancies arise from impurities or measurement techniques.
- Standardization : Use high-purity samples (>99%) and calibrated equipment. Gas chromatography-mass spectrometry (GC-MS) can verify purity .
- Computational validation : Apply group contribution methods (e.g., Joback) to predict boiling points and cross-validate experimental data .
Q. How can computational modeling predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation half-lives. For this compound, logP = 4.7 predicts high lipophilicity and bioaccumulation potential .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability. The C-Cl BDE (~320 kJ/mol) suggests resistance to hydrolysis .
- Ecotoxicity assays : Use in silico tools like ECOSAR to predict LC₅₀ values for aquatic organisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
